molecular formula C5H9N3 B1310927 1-ethyl-1H-pyrazol-4-amine CAS No. 876343-24-7

1-ethyl-1H-pyrazol-4-amine

Cat. No. B1310927
CAS RN: 876343-24-7
M. Wt: 111.15 g/mol
InChI Key: HENLKZLWIDJRSC-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 . It is used for research purposes .


Synthesis Analysis

Pyrazole nucleus, which is the core structure of 1-ethyl-1H-pyrazol-4-amine, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-pyrazol-4-amine consists of a pyrazole ring with an ethyl group attached to one of the carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including 1-ethyl-1H-pyrazol-4-amine, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

1-ethyl-1H-pyrazol-4-amine is a liquid at room temperature. It has a density of approximately 1.16 g/mL and a refractive index of approximately 1.58 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, including 1-ethyl-1H-pyrazol-4-amine, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently utilized due to their diverse chemical properties . They can be used in the development of new pesticides and herbicides.

Coordination Chemistry

Pyrazoles play a significant role in coordination chemistry . They can act as ligands, forming complexes with various metals. These complexes can have a variety of applications, from catalysis to materials science.

Organometallic Chemistry

In organometallic chemistry, pyrazoles are often used as ligands for transition metals . The resulting organometallic compounds can be used in a variety of reactions, including cross-coupling reactions and olefin metathesis.

Antileishmanial and Antimalarial Activities

Some pyrazole-bearing compounds, including potentially 1-ethyl-1H-pyrazol-4-amine, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole derivatives to justify their biological activity . For example, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Safety and Hazards

While specific safety and hazard information for 1-ethyl-1H-pyrazol-4-amine is not available, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Pyrazoles, including 1-ethyl-1H-pyrazol-4-amine, have skyrocketed in popularity since the early 1990s due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The goal is to develop novel strategies and wide applications of the pyrazole scaffold .

properties

IUPAC Name

1-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENLKZLWIDJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427002
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazol-4-amine

CAS RN

876343-24-7
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1h-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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